molecular formula C10H18N4O2S B11854132 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B11854132
M. Wt: 258.34 g/mol
InChI Key: RPDLEFUEGJMHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfonyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

InChI

InChI=1S/C10H18N4O2S/c1-8-10(9(2)13-12-8)17(15,16)14-6-3-4-11-5-7-14/h11H,3-7H2,1-2H3,(H,12,13)

InChI Key

RPDLEFUEGJMHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCNCC2

Origin of Product

United States

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